molecular formula C16H13N3O3S B3948433 4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B3948433
M. Wt: 327.4 g/mol
InChI Key: OGLUJBPZUUFAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of compounds. It is commonly used in scientific research for various purposes such as drug discovery, biochemical assays, and as a reference compound for analytical purposes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is known to inhibit the activity of tyrosine kinases and protein phosphatases. These enzymes play important roles in various cellular processes such as cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes can have therapeutic implications in diseases such as cancer and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it targets. For example, inhibition of tyrosine kinases can lead to a decrease in cell proliferation, whereas inhibition of protein phosphatases can lead to an increase in cell proliferation. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its high potency and specificity towards specific enzymes or proteins. This allows for accurate and reliable measurements of enzyme activity or protein expression levels. However, one limitation of using this compound is its potential toxicity towards cells or tissues. Therefore, it is important to use appropriate concentrations and experimental conditions to minimize any potential adverse effects.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and diabetes. Another direction is to explore its use as a tool for studying the role of specific enzymes or proteins in cellular processes. Furthermore, there is potential for the development of new derivatives or analogs of this compound with improved potency and selectivity towards specific targets.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has various scientific research applications. It is commonly used as a reference compound for analytical purposes such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is also used in biochemical assays to determine the activity of enzymes such as tyrosine kinases and protein phosphatases. Furthermore, it is used in drug discovery research to screen for potential drug candidates that can target specific proteins or enzymes.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-14-8-2-11(3-9-14)15-10-23-16(18-15)17-12-4-6-13(7-5-12)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLUJBPZUUFAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.